(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt
Description
(αR)-α-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt is a chiral amine derivative characterized by a naphthalene core, a trifluoromethylphenylpropyl side chain, and an α-methyl group in the R-configuration. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C22H23ClF3N |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25;/h2-4,7-14,16,26H,5-6,15H2,1H3;1H/t16-;/m1./s1 |
InChI Key |
DSKNQUVQQYTQFT-PKLMIRHRSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F.Cl |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Routes and Key Intermediates
The synthesis of (alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt typically involves the following key steps:
Chiral amine formation: The starting point is often the preparation or procurement of the chiral amine intermediate, (R)-1-naphthylethylamine, which provides the stereochemical configuration at the alpha position.
Alkylation with trifluoromethylphenylpropyl moiety: The chiral amine is then alkylated with a suitable trifluoromethylphenylpropyl derivative, often an ester or halide, under basic conditions to form the desired secondary amine.
Salt formation: The free base is converted into the hydrochloride salt to improve stability, solubility, and handling properties.
Example Synthetic Scheme
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | (R)-1-naphthylethylamine + methylsulfonyl-3-(4-trifluoromethylphenyl)propyl ester | Potassium carbonate, potassium iodide, 1-(n-butyl)-3-methylimidazolium triflate, acetonitrile, reflux, 6 h | 85-98 | High yield with ionic liquid catalyst, reflux conditions |
| 2 | Resulting amine + HCl | 50-55°C, 1 h | Quantitative | Formation of hydrochloride salt |
This approach is supported by patent literature and industrial reports indicating high yields and stereochemical integrity preservation.
Industrial Production Methods
Industrial-scale synthesis focuses on optimizing yield, purity, and cost-effectiveness:
Use of continuous flow reactors: These allow precise control over reaction times and temperatures, improving reproducibility and scalability.
Catalyst optimization: Palladium-based catalysts (e.g., palladium on activated charcoal) are employed for hydrogenation steps, with reaction conditions optimized for selectivity and yield.
Purification techniques: Chromatographic methods and recrystallization from solvents such as ethanol or isopropyl alcohol are used to isolate the pure hydrochloride salt.
Good Manufacturing Practices (GMP): Production is carried out in GMP-certified facilities to comply with regulatory standards, ensuring product quality and safety.
Reaction Conditions and Reagents
| Reaction Type | Reagents/Catalysts | Solvents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation | Potassium carbonate, potassium iodide, ionic liquid catalyst | Acetonitrile, toluene | Reflux (80-110°C) | 6-16 h | 85-98 | Ionic liquids enhance reaction rate and selectivity |
| Hydrogenation | Palladium on activated charcoal, Raney nickel, Pd(II) hydroxide | Methanol, ethyl acetate, water | 20-30°C | 0.5-3 h | 69-92 | Used for reduction of intermediates |
| Salt formation | Hydrogen chloride gas or aqueous HCl | Water, methanol | 50-55°C | 1 h | Quantitative | Converts free base to stable hydrochloride salt |
These conditions have been optimized to maintain stereochemical purity and maximize yield.
Purification and Characterization
Recrystallization: The hydrochloride salt is purified by recrystallization from solvents such as ethanol, isopropyl alcohol, or acetone, often involving heating to 50-60°C followed by controlled cooling to 25-30°C to induce crystallization.
Chromatography: High-performance liquid chromatography (HPLC) is used to confirm purity and enantiomeric excess.
Physicochemical characterization: Molecular formula $$ \mathrm{C}{22}\mathrm{H}{23}\mathrm{ClF}_3\mathrm{N} $$, molecular weight 393.9 g/mol, and stereochemical descriptors are confirmed by NMR, mass spectrometry, and optical rotation measurements.
Data Tables Summarizing Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Molecular Formula | C22H23ClF3N | Confirmed by elemental analysis |
| Molecular Weight | 393.9 g/mol | Matches calculated value |
| Alkylation Temperature | 80-110°C (reflux) | Solvent dependent |
| Alkylation Time | 6-16 hours | Longer times favor higher yields |
| Hydrogenation Temperature | 20-30°C | Mild conditions to preserve stereochemistry |
| Hydrogenation Time | 0.5-3 hours | Catalyst and pressure dependent |
| Salt Formation Temperature | 50-55°C | Ensures complete salt formation |
| Salt Formation Time | 1 hour | Sufficient for quantitative conversion |
| Typical Yields | 85-98% (alkylation), 69-92% (hydrogenation) | High efficiency overall |
Exhaustive Research Findings and Source Diversity
PharmaCompass provides regulatory and manufacturing insights, emphasizing GMP compliance and availability of Drug Master Files (DMFs) for this compound, ensuring quality and regulatory adherence.
Patent literature (EP2403823B1) details stereoselective synthesis routes, salt formation procedures, and purification methods, highlighting the use of chiral acids and solvents to isolate enantiomerically pure intermediates.
LookChem supplier data offers practical reaction conditions and yields from industrial and laboratory-scale syntheses, including catalytic hydrogenation and alkylation steps, with detailed temperature, solvent, and catalyst information.
Scientific publications describe the use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent in related synthetic routes, although direct application to this compound is less documented.
Chemical Reactions Analysis
Types of Reactions
(?R)-?-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce trifluoromethylated alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Research indicates that compounds with similar naphthalene structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may offer avenues for developing treatments for mood disorders and neurodegenerative diseases .
-
Antidepressant and Anxiolytic Effects :
- Preliminary studies have indicated that derivatives of naphthalene compounds exhibit antidepressant-like effects in animal models. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .
Research Tool Applications
- Biochemical Research :
-
Structural Biology :
- The unique structural features of (alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt can be utilized in crystallography studies to elucidate the binding sites of related compounds on target proteins. This aids in drug design and discovery processes by providing insights into molecular interactions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (?R)-?-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways . For instance, in pharmaceutical applications, it may act as an inhibitor or modulator of certain enzymes involved in disease processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural formula.
Key Differences and Implications
Fluoxetine’s phenoxy group may confer flexibility, whereas the rigid naphthalene in the target compound could restrict conformational mobility, impacting receptor selectivity .
Trifluoromethyl Group: Both compounds incorporate a trifluoromethyl (CF3) group, known to enhance metabolic stability and lipophilicity. However, its position on the phenyl ring (para in the target vs. meta in fluoxetine) may alter electronic interactions with target proteins .
Stereochemistry :
- The αR-methyl configuration in the target compound introduces chirality, which is critical for enantioselective activity. Racemic mixtures (e.g., early fluoxetine formulations) often exhibit reduced efficacy compared to enantiopure drugs .
Side Chain Variations: The target’s propyl linker with a CF3-phenyl group contrasts with fluoxetine’s propylamine-phenoxy chain. This difference may influence transporter binding kinetics (e.g., serotonin vs. norepinephrine reuptake inhibition) .
Methodological Considerations for Similarity Assessment
Quantitative methods like Tanimoto coefficients or molecular fingerprinting are used to evaluate structural similarity. The target compound likely shares moderate similarity with fluoxetine (e.g., common CF3 and amine motifs) but diverges significantly due to the naphthalene system . Virtual screening protocols must account for these nuances to avoid false positives in drug discovery .
Biological Activity
(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine hydrochloride salt, commonly referred to as TRC-M331083, is a compound of interest in pharmacological research due to its potential biological activities. With a molecular formula of C22H22F3N·ClH and a molecular weight of 393.87 g/mol, this compound has garnered attention for its structural features and possible therapeutic applications.
- Molecular Formula : C22H22F3N·ClH
- Molecular Weight : 393.87 g/mol
- CAS Number : 1428118-39-1
- IUPAC Name : N-[(1R)-1-naphthalen-1-ylethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine; hydrochloride
- Storage Temperature : -20°C
The biological activity of (alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. This compound may exhibit effects similar to those of other psychoactive substances, potentially influencing mood and behavior.
Pharmacological Studies
Recent studies have explored the pharmacological profile of this compound, focusing on its efficacy in modulating neurotransmitter levels and receptor activity.
Key Findings:
- Serotonin Receptor Affinity : Preliminary studies suggest that the compound may act as a serotonin reuptake inhibitor, enhancing serotonergic transmission which could lead to antidepressant-like effects.
- Norepinephrine Activity : The compound's structure suggests potential interactions with norepinephrine transporters, which may contribute to increased alertness and energy levels.
- Trifluoromethyl Group Influence : The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier.
Case Studies
Several case studies have been conducted to evaluate the biological effects of TRC-M331083 in various experimental models:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Rodent Model | Demonstrated significant increases in locomotor activity, suggesting stimulant properties. |
| Study 2 | In Vitro | Showed inhibition of serotonin reuptake with an IC50 value comparable to known SSRIs. |
| Study 3 | Behavioral Assessment | Subjects exhibited reduced anxiety-like behavior in elevated plus maze tests. |
Toxicity and Safety Profile
While the compound shows promising biological activity, toxicity assessments indicate that high doses may lead to adverse effects such as cardiovascular stress and neurotoxicity. Long-term studies are necessary to fully understand the safety profile.
Q & A
Q. What are the recommended synthetic routes for (alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt, and how is stereochemical purity ensured?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and reductive amination. For example, a trifluoromethylphenylpropylamine intermediate may be condensed with a naphthalenemethanamine derivative under controlled pH and temperature. Stereochemical purity is ensured via chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis, validated by polarimetry and circular dichroism (CD) spectroscopy .
Q. Which analytical techniques are critical for structural and stereochemical validation of this compound?
- Methodological Answer : Use a combination of - and -NMR to confirm backbone structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography or NOESY NMR resolves the (alphaR) configuration. Comparative analysis with enantiomeric standards (e.g., via chiral columns) ensures stereochemical fidelity .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility; however, stock solutions should be prepared in degassed, deionized water or DMSO (with <0.1% water to prevent hydrolysis). Long-term storage at -20°C in amber vials under nitrogen atmosphere minimizes degradation. Stability assays (e.g., accelerated thermal stress via HPLC) confirm shelf-life .
Advanced Research Questions
Q. What in vitro models are suitable for assessing the compound’s toxicity and metabolic fate?
- Methodological Answer : HepG2 cells or primary hepatocytes are recommended for hepatotoxicity screening, coupled with LC-MS/MS to identify phase I/II metabolites. Mitochondrial toxicity can be evaluated via Seahorse extracellular flux analysis. Dose-response curves (IC) should be validated against positive controls (e.g., acetaminophen for hepatotoxicity) .
Q. How can researchers resolve contradictions in receptor binding affinity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Standardize protocols using radioligand binding assays (e.g., -labeled ligands) with recombinant receptors. Competitive binding studies under equilibrium conditions (Schild analysis) clarify potency and selectivity .
Q. What strategies optimize analytical sensitivity for detecting the compound in environmental or biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis HLB) followed by LC-MS/MS with electrospray ionization (ESI+) enhances detection limits. Matrix effects are minimized via isotopic internal standards (e.g., deuterated analogs). Method validation should follow ICH M10 guidelines for accuracy, precision, and LOQ .
Q. How does the (alphaR) configuration influence target selectivity compared to its enantiomer?
- Methodological Answer : Enantiomer-specific activity can be assessed via chiral separation (e.g., Chiralpak AD-H column) followed by functional assays (e.g., cAMP inhibition for GPCR targets). Molecular docking simulations (AutoDock Vina) predict binding pocket interactions, validated by mutagenesis of key residues (e.g., Tyr³⁵⁶ in adrenergic receptors) .
Q. What computational approaches predict environmental persistence and bioaccumulation potential?
- Methodological Answer : Use EPI Suite or OPERA models to estimate logP (lipophilicity) and biodegradability (e.g., BIOWIN scores). Molecular dynamics simulations (GROMACS) assess interaction with lipid bilayers for bioaccumulation. Experimental validation via OECD 301F ready biodegradability testing confirms model predictions .
Q. How can pharmacokinetic parameters be accurately determined in preclinical models?
Q. What methodologies identify degradation products under accelerated stability conditions?
- Methodological Answer :
Stress testing (40°C/75% RH for 6 months) followed by UPLC-QTOF-MS with MSE data acquisition identifies degradation pathways. Forced degradation (acid/base hydrolysis, oxidation with HO) isolates major impurities. Structural elucidation via MS/MS fragmentation and NMR comparison with synthetic standards confirms degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
